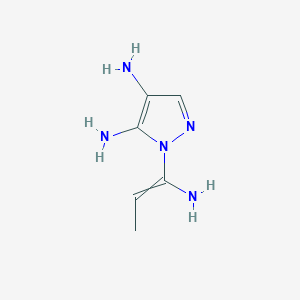
Dinordrin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinordrin II is a synthetic compound belonging to the class of norsteroids. It has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is known for its complex synthesis and the ability to undergo various chemical reactions, making it a valuable subject for research and industrial applications.
Métodos De Preparación
The synthesis of Dinordrin II involves a series of complex chemical reactions. One of the primary methods for its preparation is through the total synthesis route, which is both flexible and stereoselective . The process begins with the formation of a tricyclic intermediate, followed by several steps of hydroxylation, alkylation, and dienedione formation . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Dinordrin II undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce new functional groups, further modifying the compound’s properties.
Aplicaciones Científicas De Investigación
Dinordrin II has a wide range of applications in scientific research. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . Its unique structure makes it an excellent candidate for exploring new synthetic methodologies and developing novel compounds.
In biology and medicine, this compound is used to investigate its potential therapeutic effects. Research has shown that it may have applications in treating certain diseases due to its ability to interact with specific molecular targets . Additionally, its structural properties make it a valuable tool for studying the interactions between small molecules and biological macromolecules.
In the industrial sector, this compound can be used as a precursor for the synthesis of other valuable compounds. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dinordrin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
The molecular targets of this compound may include proteins involved in key biological functions, such as hormone receptors, enzymes, and ion channels. By influencing these targets, the compound can alter physiological responses and potentially provide therapeutic benefits.
Comparación Con Compuestos Similares
Dinordrin II can be compared with other norsteroids and related compounds. Similar compounds include anordrin and homodinordrin, which share structural similarities but differ in their specific functional groups and stereochemistry
One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial use. Its stereoselective synthesis and complex structure also set it apart from other similar compounds, providing opportunities for further exploration and development.
Propiedades
Número CAS |
64675-10-1 |
|---|---|
Fórmula molecular |
C27H36O4 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
[(2S,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26-,27-/m0/s1 |
Clave InChI |
JJKGZDJEKZMGTD-DAPFTEBUSA-N |
SMILES isomérico |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@@](C4)(C#C)OC(=O)CC)C)C#C |
SMILES canónico |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


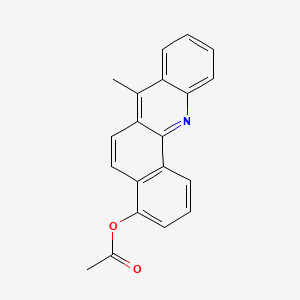
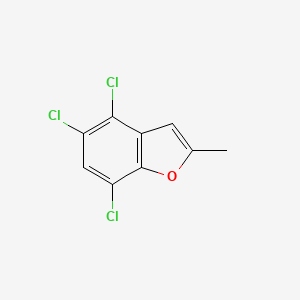
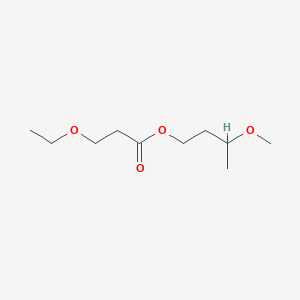
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
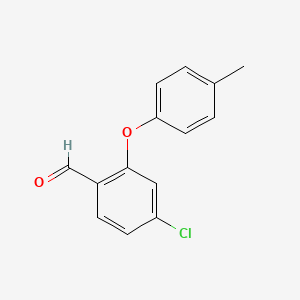
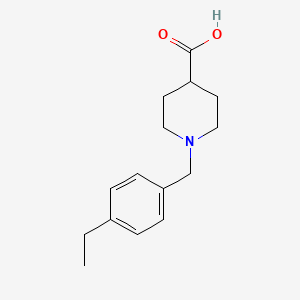
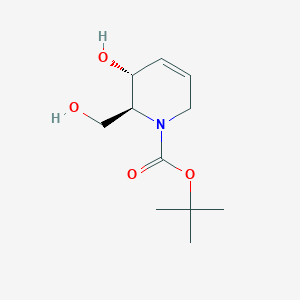
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
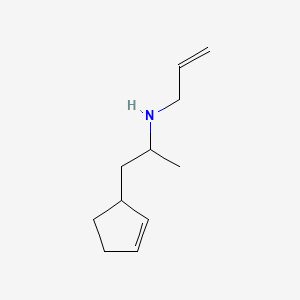
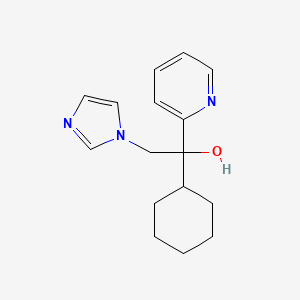
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
